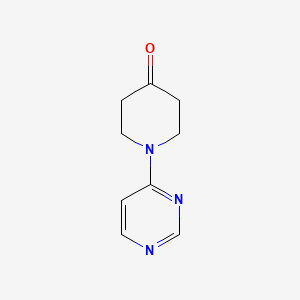![molecular formula C14H13N3O B8647809 N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine CAS No. 61658-67-1](/img/structure/B8647809.png)
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . This compound features a unique structure with a fused oxazole and pyridine ring, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one to give the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidative cyclization.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, oxazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine stands out due to its fused oxazole and pyridine ring structure, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61658-67-1 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C14H13N3O/c1-9-13-12(15-2)8-11(16-14(13)18-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
JTDBWQZGZOKPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)

![7-bromo-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B8647759.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8647784.png)





![[2-(tert-butoxy)ethyl]hydrazine](/img/structure/B8647807.png)


